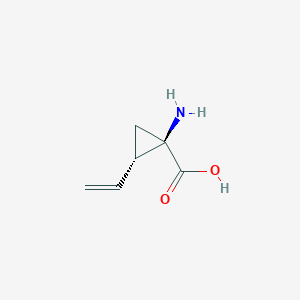
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Vue d'ensemble
Description
“(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid”, also known as vinyl-ACCA, is a sterically constrained α-amino acid . It is in high demand due to its pharmaceutical importance .
Synthesis Analysis
The asymmetric synthesis of vinyl-ACCA is achieved via a two-step SN2 and SN2’ alkylation of a novel axially chiral nucleophilic glycine equivalent . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis .
Molecular Structure Analysis
The molecular structure of vinyl-ACCA can be determined using spectroscopic and X-ray crystallographic analysis . The R/S nomenclature is used to unambiguously name the enantiomers of a compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of vinyl-ACCA include SN2 and SN2’ alkylation . This process involves the use of a novel axially chiral nucleophilic glycine equivalent .
Applications De Recherche Scientifique
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors :
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid, referred to as vinyl-ACCA, is an essential pharmacophoric unit in a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Its sterically constrained structure is employed in over a dozen drugs under development, highlighting its significance in creating asymmetrically synthesized compounds and the high demand for vinyl-ACCA. The methods for preparation and synthesis, including biocatalytic, catalytic, and stoichiometric chirality sources, are critically discussed in terms of operational convenience, practicality, and scalability (Sato et al., 2016).
Asymmetric Synthesis Methods :
- A new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid has been developed, which is important for pharmaceutical applications. The sequence of reactions includes PTC alkylation, homogeneous SN2′ cyclization, and disassembly of the resultant Ni(II) complex. This method is praised for its operational convenience and scalability up to 6 g of the starting Ni(II) complex (Kawashima et al., 2015).
Building Blocks in Synthesis of Potent Inhibitors :
- This compound is a key building block in the synthesis of potent inhibitors of the hepatitis C virus NS3 protease, demonstrating its critical role in antiviral drug development. The process of synthesizing vinyl-ACCA derivatives has been refined to deliver the amino acid in high enantiomeric excess (ee), which is important for the effectiveness of the final pharmaceutical products (Beaulieu et al., 2005).
Propriétés
IUPAC Name |
(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLMPFNVWUCGD-INEUFUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437393 | |
| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |
CAS RN |
159700-58-0 | |
| Record name | (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



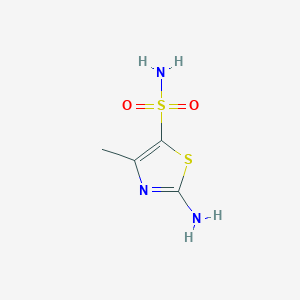
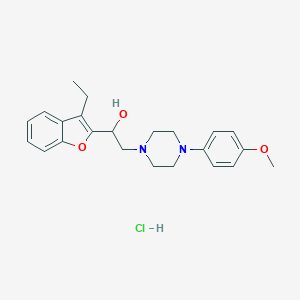
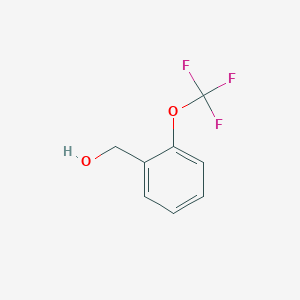
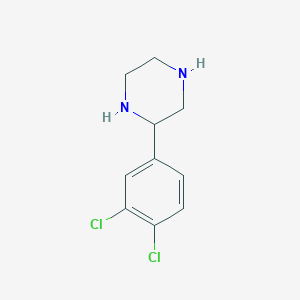
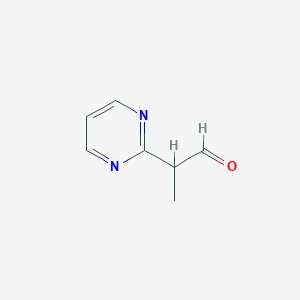
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
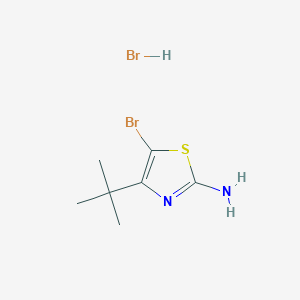
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
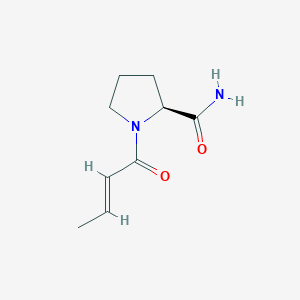
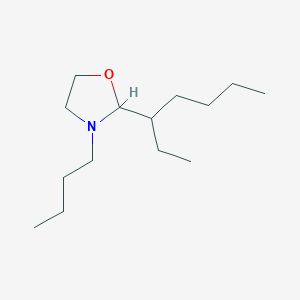
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
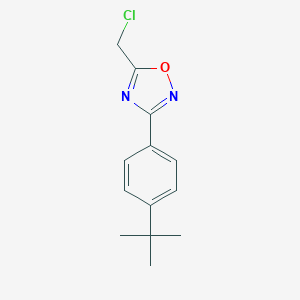
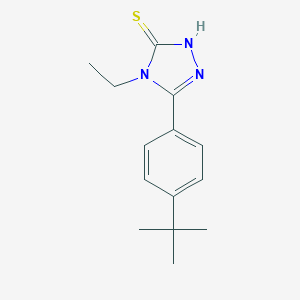
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)